(R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine
Description
(R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine featuring a substituted phenyl ring and a four-carbon aliphatic chain. Its structure includes a chlorine atom at the 3-position and a fluorine atom at the 4-position on the aromatic ring, with the amine group located at the terminal (1st) position of the butane chain. The R-configuration at the chiral center influences its stereochemical interactions, which are critical in pharmacological or material science applications.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
AMDDSZAHAUUFBM-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)F)Cl)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-chloro-4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butanal to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
-
Asymmetric Synthesis: : Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to ensure the production of the ®-enantiomer. This method often employs chiral ligands in transition metal-catalyzed reactions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine may involve large-scale Grignard reactions or asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding alcohol or alkane. Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions and as a ligand in the development of chiral catalysts. Its structural features allow it to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicinal chemistry, ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions.
Industry
The compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial chemical processes.
Mechanism of Action
The mechanism by which ®-1-(3-Chloro-4-fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Type and Position
- (R)-1-(3-Bromo-4-fluorophenyl)butan-1-amine (): Substitutes chlorine with bromine at the 3-position. May exhibit distinct reactivity in cross-coupling reactions due to bromine’s susceptibility to nucleophilic substitution.
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine ():
- Swaps substituent positions (Cl at 4-, F at 3-) and replaces the butan-1-amine chain with a trifluoroethyl group.
- Trifluoroethyl group introduces strong electron-withdrawing effects, reducing basicity (lower pKa) compared to the butan-1-amine chain.
- Altered electronic distribution on the phenyl ring may affect binding affinity in receptor interactions.
- 1-(2,5-Difluorophenyl)butan-1-amine (): Features fluorine atoms at 2- and 5-positions.
Methyl and Fluoro-Methyl Substitutions
- (1R)-1-(3-Chloro-4-methylphenyl)ethanamine ():
- Replaces 4-fluorine with a methyl group and shortens the chain to ethanamine.
- Methyl group enhances lipophilicity but reduces electronic effects compared to fluorine.
- Shorter chain may decrease steric interactions in molecular recognition processes.
Modifications to the Aliphatic Chain
- Butan-1-amine vs. Trifluoroethyl groups () introduce rigidity and electron deficiency, which could hinder metabolic degradation but reduce solubility.
Stereochemical Considerations
- The R-configuration in the target compound contrasts with unspecified stereochemistry in analogs like 1-(2,5-difluorophenyl)butan-1-amine (). Enantiomeric purity is crucial for chiral recognition in biological systems, where the S-enantiomer might exhibit divergent activity.
Data Table: Structural and Predicted Properties
Biological Activity
(R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a butanamine backbone linked to a phenyl ring with chlorine and fluorine substituents. Its molecular formula is and it has a molecular weight of approximately 197.70 g/mol. The presence of halogen atoms enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.70 g/mol |
| IUPAC Name | (R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine |
(R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine exhibits potential as a therapeutic agent by interacting with specific receptors in the central nervous system (CNS). It may act as either an agonist or antagonist depending on the target receptor. This dual action is significant for developing treatments for various neurological disorders, similar to other compounds in its class.
Therapeutic Potential
Research indicates that this compound could be beneficial in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. Further studies are required to elucidate the precise mechanisms and pathways involved in its biological activity.
In Vitro Studies
In vitro assays have demonstrated that compounds with a similar structural motif, including (R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine, can inhibit enzyme activity relevant to several diseases. For example, studies on tyrosinase inhibition showed that compounds containing the 3-chloro-4-fluorophenyl group exhibited enhanced inhibitory effects compared to their parent compounds, suggesting a role in managing hyperpigmentation disorders .
Synthesis and Production
The synthesis of (R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine typically involves several key steps, including oxidation and reduction reactions. Common reagents used in these processes include lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Synthesis Overview:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
| Substitution | Sodium amide in liquid ammonia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
